molecular formula C21H22N4O3S2 B2559283 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide CAS No. 333747-34-5

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide

Cat. No. B2559283
CAS RN: 333747-34-5
M. Wt: 442.55
InChI Key: APZAOQLAMBRBFC-UHFFFAOYSA-N
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Description

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide, also known as DAPTA, is a small molecule drug that has shown promising results in scientific research. DAPTA belongs to the class of sulfonamide drugs and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Fluorescence Binding with Bovine Serum Albumin

The compound N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(phenylthio)propanamide was explored within the context of synthesizing p-hydroxycinnamic acid derivatives, where its interactions with bovine serum albumin (BSA) were studied through fluorescence and UV–vis spectral studies. These interactions provided insights into binding constants, the number of binding sites, and distances between BSA and derivatives, indicating significant potential for biomedical applications, particularly in understanding protein-ligand interactions (Fa-Yan Meng et al., 2012).

Herbicidal Activity

Research into 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, which share a structural motif with this compound, showed these compounds to possess selective herbicidal activity. This suggests the potential agricultural applications of similar compounds in controlling specific weed species without affecting crops, thus contributing to the development of more efficient and targeted herbicides (Man‐Yun Liu & De-Qing Shi, 2014).

Antimicrobial and Antifungal Properties

Compounds containing sulfonamido moieties, similar to this compound, have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed significant activities against bacterial strains, indicating potential for the development of new antibacterial agents. Additionally, the antifungal effect of derivatives containing a heterocyclic compound on fungi types further underscores the broad-spectrum antimicrobial potential of these compounds, potentially leading to new treatments for fungal infections (M. E. Azab et al., 2013; N. N. Jafar et al., 2017).

Interaction with Acetohydroxyacid Synthase

The compound's related structures have been utilized in the design of herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme critical for branched-chain amino acid biosynthesis in plants. By inhibiting this enzyme, these compounds act as effective herbicides, illustrating the application of this compound related structures in agricultural chemistry to develop new herbicidal formulations (Yan-Zhen He et al., 2007).

properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c1-15-14-16(2)23-21(22-15)25-30(27,28)19-10-8-17(9-11-19)24-20(26)12-13-29-18-6-4-3-5-7-18/h3-11,14H,12-13H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZAOQLAMBRBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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